![molecular formula C15H23N3O2 B2733456 6-Tert-butyl-2-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2,3-dihydropyridazin-3-one CAS No. 2197453-31-7](/img/structure/B2733456.png)

6-Tert-butyl-2-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2,3-dihydropyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

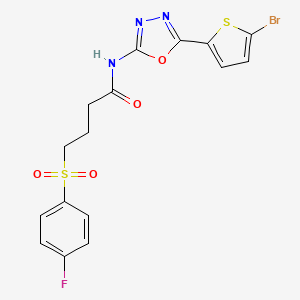

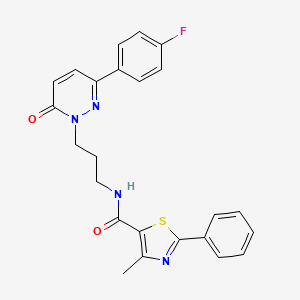

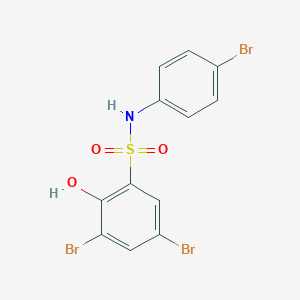

The compound “6-Tert-butyl-2-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains a pyrrolidinyl group, which is a five-membered ring with one nitrogen atom, and a dihydropyridazinone group, which is a six-membered ring containing two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the structure of the compound and the types of atoms it contains .Scientific Research Applications

Catalytic Applications in Water Oxidation

This compound has been investigated within the context of catalytic systems for water oxidation. A study highlights the synthesis and characterization of a new family of Ru complexes that show promising activity for oxygen evolution in aqueous solutions. The research explored the electron donor/acceptor ability of ligands attached to the Ru complexes, demonstrating their potential in catalyzing water oxidation under certain conditions. This study opens avenues for further research into energy conversion and storage technologies (Zong & Thummel, 2005).

Organic Synthesis and Chemical Reactivity

In organic synthesis, the reactivity of related chemical structures has been explored through the synthesis of diverse compounds. One study detailed the divergent synthesis of 5,6-dihydro-4H-pyridazines and other related compounds from starting materials that share structural similarities with the compound . This research offers insights into the mechanisms of reactions involving similar compounds and their potential applications in creating new molecules with desired properties (Rossi et al., 2007).

Structural Analysis and Coordination Behavior

The compound's related structures have been examined for their structural analysis and coordination behavior, particularly in the synthesis of complexes with potential applications in coordination chemistry. A study focusing on the oxidative cyclization of certain precursors in the presence of cobalt(II) has led to the synthesis of compounds with distinct structural features. This research contributes to our understanding of molecular structures and their potential applications in developing new materials or catalysts (Garza-Ortiz et al., 2013).

Green Chemistry and Oxidation Processes

In the realm of green chemistry, the compound's framework has inspired the development of catalytic systems for the oxidation of organic molecules under environmentally benign conditions. A study presents a metal-free catalytic system for the oxidation of benzylic methylenes and primary amines, showcasing the efficiency and environmental benefits of such systems. This research highlights the potential of similar structures in facilitating green chemistry applications (Zhang et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-tert-butyl-2-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-10(2)17-9-8-11(14(17)20)18-13(19)7-6-12(16-18)15(3,4)5/h6-7,10-11H,8-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUSYWCESVLSRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(C1=O)N2C(=O)C=CC(=N2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(ethoxyacetyl)piperazin-1-yl]-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2733374.png)

![3,5-dihydrobenzo[1,2-d:4,5-d']diimidazol-2(1H)-one](/img/structure/B2733383.png)